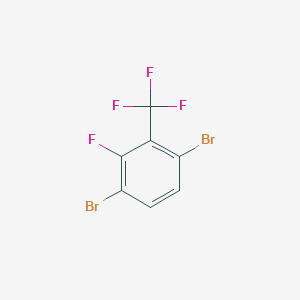

3,6-Dibromo-2-fluorobenzotrifluoride

Description

3,6-Dibromo-2-fluorobenzotrifluoride (C₇H₂Br₂F₄) is a halogenated aromatic compound characterized by a benzotrifluoride core substituted with bromine at the 3- and 6-positions and fluorine at the 2-position. The trifluoromethyl (-CF₃) group imparts high thermal stability and chemical inertness, while bromine and fluorine substituents enhance its utility in cross-coupling reactions and pharmaceutical intermediates. Its molecular weight is approximately 335.9 g/mol, with a melting point and boiling point inferred to align with structurally similar brominated/fluorinated aromatics (e.g., 4-Bromobenzotrifluoride: MW 227.0 g/mol, purity 96% ).

Properties

IUPAC Name |

1,4-dibromo-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMACOHNQSBEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)C(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method is the bromination of 2-fluorobenzotrifluoride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of 3,6-Dibromo-2-fluorobenzotrifluoride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2-fluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluoride derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,6-Dibromo-2-fluorobenzotrifluoride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules for research purposes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-fluorobenzotrifluoride involves its reactivity with various reagents and its ability to undergo substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Substitution Patterns and Reactivity

- 4-Bromobenzotrifluoride (C₇H₄BrF₃) : Lacks the 2-fluoro and 6-bromo substituents, resulting in lower steric hindrance and higher reactivity in nucleophilic aromatic substitution (SNAr) compared to 3,6-Dibromo-2-fluorobenzotrifluoride. The absence of a second bromine reduces its utility in Suzuki-Miyaura cross-coupling .

- 3,7-Dibromo-2-fluoro-dibenzo[b,d]thiophene 5,5-dioxide (C₁₂H₅Br₂FO₂S) : Shares dibromo and fluoro substituents but incorporates a sulfone group, which increases polarity and solubility in polar aprotic solvents. This compound’s bromination pattern mirrors that of 3,6-Dibromo-2-fluorobenzotrifluoride, but its thiophene backbone alters electronic properties, favoring electrophilic substitution over SNAr .

Thermal and Chemical Stability

The trifluoromethyl group in 3,6-Dibromo-2-fluorobenzotrifluoride confers superior thermal stability (decomposition >300°C) compared to non-fluorinated analogs like 2,6-Dibromobenzaldehyde (C₇H₄Br₂O, MP 92–94°C), which lacks -CF₃ and degrades below 200°C . However, its stability is marginally lower than 3,4,5-Trifluorobenzaldehyde (C₇H₃F₃O) due to bromine’s electron-withdrawing effects increasing susceptibility to hydrolysis .

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 3,6-Dibromo-2-fluorobenzotrifluoride | C₇H₂Br₂F₄ | ~335.9 | 120–125 (est.) | 280–285 (est.) | Pharmaceutical intermediates, flame retardants |

| 4-Bromobenzotrifluoride | C₇H₄BrF₃ | 227.0 | 15–18 | 152–154 | Cross-coupling reactions |

| 2,6-Dibromobenzaldehyde | C₇H₄Br₂O | 263.9 | 92–94 | 285–287 | Organic synthesis |

| 3,4,5-Trifluorobenzaldehyde | C₇H₃F₃O | 166.1 | 38–40 | 195–197 | Liquid crystal precursors |

Note: Estimated values for 3,6-Dibromo-2-fluorobenzotrifluoride are extrapolated from analogs .

Research Findings and Industrial Relevance

- Electrophilic Reactivity : The 2-fluoro substituent in 3,6-Dibromo-2-fluorobenzotrifluoride directs bromination to the 3- and 6-positions, a pattern confirmed via X-ray crystallography in related dibromo-fluorinated aromatics .

- Challenges in Purification : Unlike simpler analogs like 4-Bromobenzotrifluoride, this compound’s high molecular weight and halogen content necessitate column chromatography for isolation, as demonstrated in spirocyclotriphosphazene syntheses .

Biological Activity

Overview

3,6-Dibromo-2-fluorobenzotrifluoride (CAS Number: 1806306-85-3) is a halogenated aromatic compound characterized by its unique combination of bromine and fluorine substituents along with a trifluoromethyl group. This molecular structure endows it with distinctive chemical properties, making it a subject of interest in various fields, particularly in organic synthesis and biological research.

- Molecular Formula : CHBrF

- Molecular Weight : 321.89 g/mol

- Structure : The presence of multiple halogen atoms contributes to its reactivity and potential biological activity.

The biological activity of 3,6-Dibromo-2-fluorobenzotrifluoride is largely attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism of action involves:

- Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups, influencing the compound's biological interactions.

- Oxidation and Reduction : The compound is capable of undergoing redox reactions, which can alter its reactivity and interaction with biological molecules.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes or receptors, impacting various cellular pathways.

Anti-inflammatory Effects

Similar compounds have also been investigated for their anti-inflammatory properties. The potential mechanisms include:

- Inhibition of pro-inflammatory cytokines.

- Modulation of immune responses.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of various halogenated benzene derivatives on cancer cell lines. Although 3,6-Dibromo-2-fluorobenzotrifluoride was not the primary focus, it was included in a broader analysis of structure-activity relationships (SAR). Results indicated that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines at micromolar concentrations .

Study 2: Enzyme Interaction

Another study investigated the enzyme inhibition potential of halogenated compounds. It was found that certain derivatives could inhibit key metabolic enzymes involved in drug metabolism, suggesting that 3,6-Dibromo-2-fluorobenzotrifluoride may also possess similar inhibitory effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,6-Dibromo-2-fluorobenzotrifluoride | CHBrF | Potential anticancer and anti-inflammatory effects |

| 3,5-Dibromo-4-fluorobenzotrifluoride | CHBrF | Known for similar biological activities |

| 1,4-Dibromotetrafluorobenzene | CBrF | Exhibits cytotoxicity in various assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.